rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis
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Description
“rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis” is a chemical compound with the CAS Number: 1629784-77-5 . It is also known as "rac- (3aR,7aS)-octahydrofuro [3,2-c]pyridine hydrochloride" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical and Chemical Properties Analysis
The compound has a molecular weight of 163.65 . It has a melting point range of 160-162 degrees Celsius .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, cis involves the cyclization of a precursor compound followed by dihydrochloride salt formation.", "Starting Materials": [ "4-methyl-2-pentanone", "ethyl 2-bromoacetate", "sodium hydride", "1,2-dibromopropane", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Deprotonation of 4-methyl-2-pentanone with sodium hydride", "Step 2: Addition of ethyl 2-bromoacetate to the deprotonated 4-methyl-2-pentanone to form a beta-ketoester", "Step 3: Deprotonation of the beta-ketoester with sodium hydride", "Step 4: Addition of 1,2-dibromopropane to the deprotonated beta-ketoester to form a pyrrolidine intermediate", "Step 5: Reduction of the pyrrolidine intermediate with sodium borohydride to form the desired compound", "Step 6: Formation of the dihydrochloride salt of the desired compound by treatment with hydrochloric acid in ethanol" ] } | |
CAS No. |
2550997-00-5 |
Molecular Formula |
C7H16Cl2N2 |
Molecular Weight |
199.1 |
Purity |
95 |
Origin of Product |
United States |
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